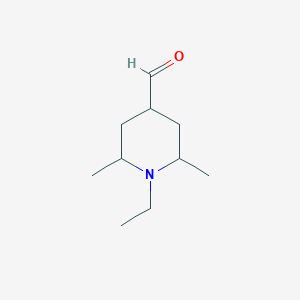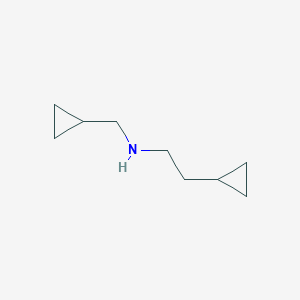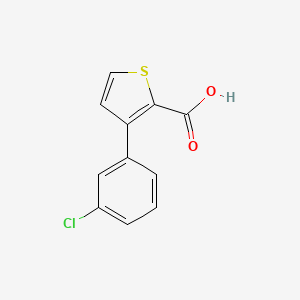
3-(3-Chlorophenyl)thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)thiophene-2-carboxylic acid is a heterocyclic compound that contains a thiophene ring substituted with a 3-chlorophenyl group and a carboxylic acid group. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)thiophene-2-carboxylic acid typically involves the condensation of 3-chlorobenzaldehyde with thiophene-2-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and a solvent like toluene. The mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Chlorophenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and solvents such as dichloromethane (DCM).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
3-(3-Chlorophenyl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Mecanismo De Acción
The mechanism of action of 3-(3-Chlorophenyl)thiophene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, while its antimicrobial activity could involve disruption of bacterial cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
3-Thiophenecarboxylic acid: A thiophene derivative with a carboxylic acid group at the 3-position.
2-Thiophenecarboxylic acid: A thiophene derivative with a carboxylic acid group at the 2-position.
3-Methyl-2-thiophenecarboxylic acid: A thiophene derivative with a methyl group at the 3-position and a carboxylic acid group at the 2-position.
Uniqueness
3-(3-Chlorophenyl)thiophene-2-carboxylic acid is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and biological activity compared to other thiophene derivatives .
Propiedades
Fórmula molecular |
C11H7ClO2S |
|---|---|
Peso molecular |
238.69 g/mol |
Nombre IUPAC |
3-(3-chlorophenyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H7ClO2S/c12-8-3-1-2-7(6-8)9-4-5-15-10(9)11(13)14/h1-6H,(H,13,14) |
Clave InChI |
HJPFIQFRVYZFKB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C2=C(SC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


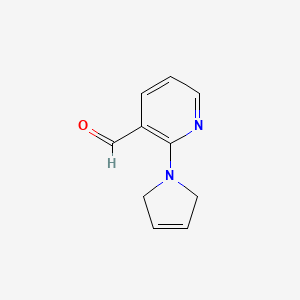
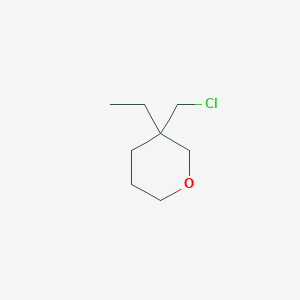
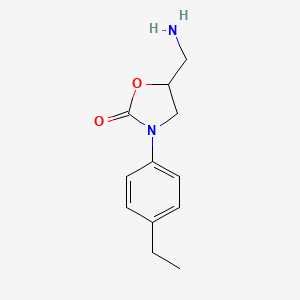

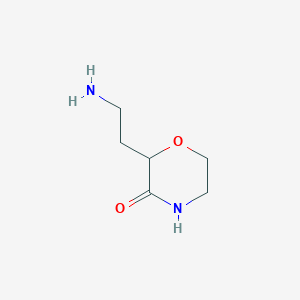
![3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)propan-1-OL](/img/structure/B13178929.png)
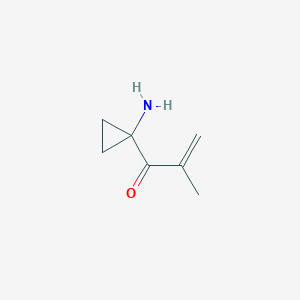
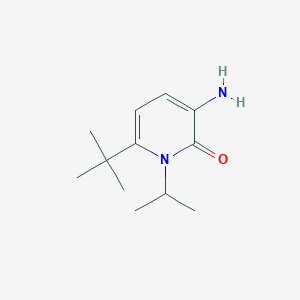
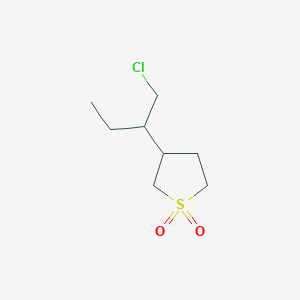
![5-{[(Tert-butoxy)carbonyl]amino}-2-cyclopropylpyridine-3-carboxylic acid](/img/structure/B13178974.png)
![3-[(2-Chlorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13178977.png)
